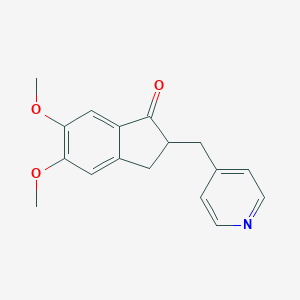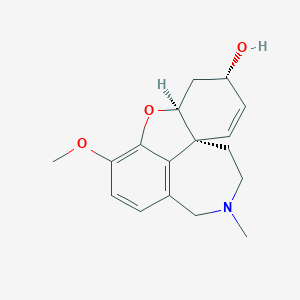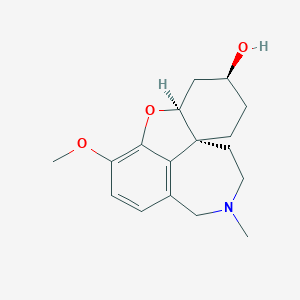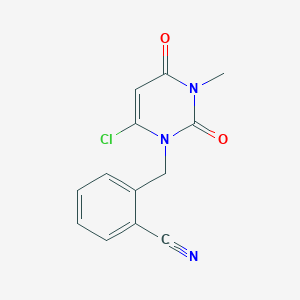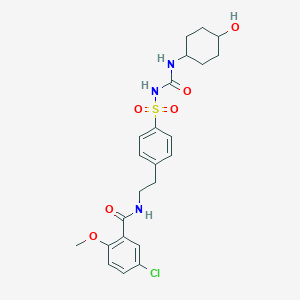
4-Hydroxyglibenclamide
Overview
Description
4-Hydroxyglibenclamide is a metabolite of Glyburide, an antidiabetic drug . It has a molecular formula of C23H28ClN3O6S and a molecular weight of 510.0 g/mol . The IUPAC name for this compound is 5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide .
Synthesis Analysis
The synthesis of Glibenclamide, the parent drug of this compound, has been demonstrated in a semi-telescoped continuous flow process with an overall yield of 80–85% within 10 minutes total residence time .
Molecular Structure Analysis
The molecular structure of this compound includes a variety of functional groups, such as a chlorobenzene ring, a methoxy group, a carbamoylsulfamoyl group, and a hydroxycyclohexyl group .
Physical And Chemical Properties Analysis
This compound has a variety of physical and chemical properties, including its molecular weight, molecular formula, and the presence of various functional groups .
Scientific Research Applications
Metabolism and Hydrolysis Studies
4-Hydroxyglibenclamide, a metabolite of glyburide, has been studied in the context of metabolism and hydrolysis. One study focused on the hydrolysis of parabens, which are structurally related to this compound, and their absorption and metabolism in human and minipig skin. This research is significant in understanding the disposition of similar compounds after dermal exposure and their potential localized toxicity (Jewell et al., 2007).
Pharmacokinetics and Metabolite Identification
The pharmacokinetics and identification of glyburide metabolites, including this compound, have been a subject of research. A study analyzed the metabolism of glyburide by human and baboon placental microsomes, comparing it with liver metabolism. This research provides insights into the formation and structure of various hydroxylated derivatives of glyburide, including this compound (Ravindran et al., 2006).
Role in Neuroprotection
Glibenclamide's role in neuroprotection, potentially through its metabolites like this compound, has been studied. For instance, glibenclamide was found to prevent water diffusion abnormalities in the brain after cardiac arrest in rats, suggesting its neuroprotective effects. Understanding these effects can help in developing treatments for brain injuries or diseases (Huang et al., 2018).
Anti-Zn2+-Toxicity and Neuroprotective Effects
Research has also been conducted on the anti-Zn2+-toxicity and neuroprotective effects of 4-Hydroxybenzyl alcohol, a compound structurally related to this compound. This study showed the compound's protective effects against Zn2+-toxicity in neurons and astrocytes, contributing to its neuroprotective effects in the postischemic brain (Luo et al., 2018).
Mechanism of Action
Target of Action
4-Hydroxyglibenclamide, also known as rac trans-4-Hydroxy Glyburide, primarily targets the ATP-sensitive potassium channels (K_ATP) inhibitory regulatory subunit sulfonylurea receptor 1 (SUR1) in pancreatic beta cells . These channels play a crucial role in insulin secretion, making them a key target for antidiabetic medications.
Mode of Action
The compound works by binding to and inhibiting the SUR1 . This inhibition causes cell membrane depolarization, which opens voltage-dependent calcium channels . The influx of calcium ions triggers the exocytosis of insulin granules, leading to an increase in insulin secretion . This increased insulin secretion helps to lower blood glucose levels, making this compound an effective treatment for type 2 diabetes.
Biochemical Pathways
It is known that the compound’s action on sur1 leads to an increase in insulin secretion . This insulin then acts on various tissues in the body, promoting glucose uptake and utilization, and inhibiting glucose production. These actions collectively contribute to the regulation of blood glucose levels.
Pharmacokinetics
The pharmacokinetics of this compound are complex. It is an active metabolite of the antidiabetic compound glyburide, formed by the action of cytochrome P450 (CYP) isoforms CYP2C8 and CYP2C9 . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties are influenced by factors such as renal function . Detailed studies on the pharmacokinetics of this compound are currently lacking.
Result of Action
The primary result of this compound’s action is an increase in insulin secretion, leading to a decrease in blood glucose levels . This makes it an effective treatment for type 2 diabetes. Like other sulfonylureas, it can cause hypoglycemia as a side effect .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s pharmacokinetics and pharmacodynamics can be affected by factors such as the patient’s renal function . Additionally, factors such as diet and exercise, which can influence blood glucose levels, may also affect the compound’s efficacy.
Safety and Hazards
properties
IUPAC Name |
5-chloro-N-[2-[4-[(4-hydroxycyclohexyl)carbamoylsulfamoyl]phenyl]ethyl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28ClN3O6S/c1-33-21-11-4-16(24)14-20(21)22(29)25-13-12-15-2-9-19(10-3-15)34(31,32)27-23(30)26-17-5-7-18(28)8-6-17/h2-4,9-11,14,17-18,28H,5-8,12-13H2,1H3,(H,25,29)(H2,26,27,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWSGCQEWOOQDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NC3CCC(CC3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10177737, DTXSID601308718 | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23155-04-6, 23155-00-2 | |
| Record name | 4′-Hydroxyglibenclamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23155-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | trans-4-Hydroxyglyburide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155002 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023155046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10177737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-trans-Hydroxyglibenclamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308718 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXYGLYBURIDE, TRANS- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J8OD7PL2J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-hydroxyglibenclamide in glibenclamide metabolism?
A: this compound represents a major metabolite of glibenclamide. The study demonstrated that approximately 36% of orally administered glibenclamide is excreted as hydroxylated metabolites in urine within 48 hours, with this compound (trans-4-hydroxyglibenclamide) constituting the larger portion (27%) compared to the cis-3-hydroxyglibenclamide (8%). [] This highlights the significance of the hydroxylation pathway, particularly the formation of this compound, in the elimination of glibenclamide from the body.
Q2: Does the study suggest any specific drug interactions based on the metabolic pathways of this compound formation?
A: The study investigated if individuals with different metabolic capacities for debrisoquine and mephenytoin, categorized as poor and extensive metabolizers, exhibited variations in glibenclamide metabolism, particularly the formation of this compound. The results indicated no significant differences in the plasma pharmacokinetics of glibenclamide or the urinary excretion of its metabolites, including this compound, between these groups. [] This suggests that the metabolism of glibenclamide, particularly the formation of this compound, is not significantly influenced by the genetic polymorphisms affecting debrisoquine and mephenytoin metabolism. Therefore, based on this study, significant drug interactions based solely on these specific metabolic pathways are unlikely.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



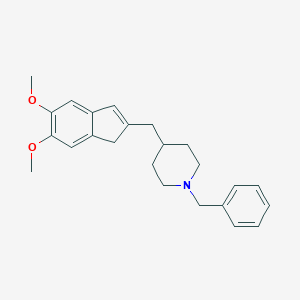

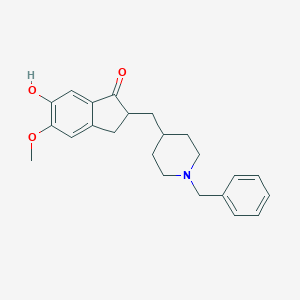

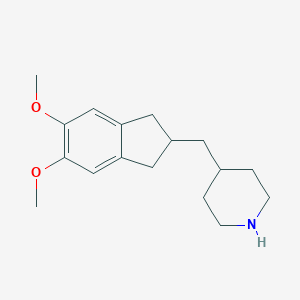
![4-Methyl-2-propyl-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B192812.png)
